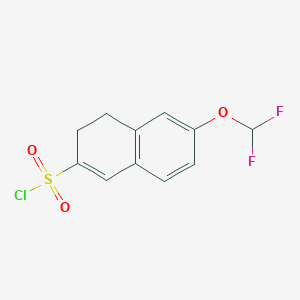

6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and reactivity. This compound features a difluoromethoxy group, which imparts significant electronegativity and lipophilicity, making it a valuable building block in organic synthesis and pharmaceutical development.

Méthodes De Préparation

The synthesis of 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride typically involves the introduction of the difluoromethoxy group onto a naphthalene backbone, followed by sulfonylation. One common synthetic route includes the reaction of 3,4-dihydronaphthalene with difluoromethyl ether in the presence of a suitable catalyst to form the difluoromethoxy derivative. This intermediate is then treated with chlorosulfonic acid to yield the final sulfonyl chloride product .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The difluoromethoxy group can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Cross-Coupling Reactions: The compound can undergo Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, expanding its utility in complex molecule synthesis.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner used .

Applications De Recherche Scientifique

Synthesis and Derivatives

The synthesis of 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride typically involves the reaction of appropriate sulfonyl chlorides with naphthalene derivatives. This compound can serve as a versatile intermediate for creating various derivatives with enhanced biological properties. For example, it can be used to synthesize sulfonamide derivatives that exhibit significant activity against enzymes such as α-amylase and α-glucosidase, which are critical targets in the treatment of diabetes .

Antidiabetic Potential

Recent studies have highlighted the potential of sulfonamide derivatives synthesized from this compound as antidiabetic agents. These derivatives have shown promising inhibitory effects on α-amylase and α-glucosidase with IC₅₀ values indicating substantial potency compared to standard drugs like Acarbose . The ability to modulate glucose metabolism through PPAR-γ activation further enhances their therapeutic profile.

Antimicrobial Properties

The compound and its derivatives have also been investigated for antimicrobial properties. Research indicates that certain sulfonamide derivatives exhibit significant antibacterial activity against resistant strains of bacteria, suggesting their potential as alternatives to conventional antibiotics . The structure-activity relationship (SAR) studies reveal that modifications to the sulfonamide group can lead to enhanced efficacy against specific bacterial targets.

Therapeutic Applications

The therapeutic applications of this compound extend beyond diabetes management:

- Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Anti-inflammatory Effects: Compounds derived from this sulfonyl chloride have been evaluated for their anti-inflammatory properties, demonstrating efficacy comparable to established anti-inflammatory agents like dexamethasone .

Case Study 1: Antidiabetic Derivatives

A study synthesized several derivatives from this compound and tested them for antidiabetic activity. The most effective derivatives exhibited IC₅₀ values significantly lower than those of conventional treatments, indicating their potential as novel therapeutic agents in diabetes management .

| Compound | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| Derivative 1 | 1.76 ± 0.01 | α-amylase |

| Derivative 2 | 1.08 ± 0.02 | α-glucosidase |

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of compounds derived from this sulfonyl chloride revealed that certain derivatives had minimum inhibitory concentrations (MIC) effective against Gram-positive and Gram-negative bacteria. One derivative showed an MIC of 50 µg/mL against E. coli, indicating strong antibacterial activity .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Derivative A | 50 | E. coli |

| Derivative B | 100 | B. subtilis |

Mécanisme D'action

The mechanism by which 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonyl chloride. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their chemical and biological properties . This reactivity is exploited in various applications, from drug development to material science .

Comparaison Avec Des Composés Similaires

Similar compounds to 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride include other sulfonyl chlorides and difluoromethoxy derivatives. For example:

Trifluoromethanesulfonyl chloride: Known for its strong electron-withdrawing properties and use in trifluoromethylation reactions.

Difluoromethoxylated Ketones: Used as building blocks in the synthesis of nitrogen-containing heterocycles.

What sets this compound apart is its unique combination of the difluoromethoxy group and the naphthalene backbone, which imparts distinct reactivity and stability characteristics .

Activité Biologique

6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C11H9ClF2O3S and a molecular weight of approximately 294.7 g/mol. This compound is characterized by its sulfonyl chloride functional group attached to a naphthalene derivative, which provides unique reactivity and potential biological activity. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmaceutical development.

- Molecular Formula : C11H9ClF2O3S

- Molecular Weight : 294.7 g/mol

- CAS Number : 1235439-11-8

- Structure : The compound features a difluoromethoxy group, enhancing its lipophilicity and potentially influencing pharmacokinetics.

Potential Biological Activities:

- Antimicrobial Activity : Similar compounds have shown antibacterial properties by inhibiting bacterial enzymes like dihydropteroate synthase (DHPS), which is vital for folic acid synthesis in bacteria .

- Anticancer Properties : Compounds with sulfonamide and sulfonyl functionalities have been explored for their anticancer activities through various mechanisms, including enzyme inhibition and interference with cellular signaling pathways .

- Anti-inflammatory Effects : The modification of biomolecules by sulfonyl chlorides can lead to anti-inflammatory effects, making them candidates for therapeutic applications in inflammation-related diseases.

Case Studies and Related Compounds

Research into related compounds provides insight into the potential activity of this compound:

| Compound Name | Biological Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1A: N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide | Active against Brevibacterium linens | 100 µg/mL |

| 1B: 4-methyl-N-(2-nitrophenyl) benzene sulfonamide | Effective against E. coli, Bacillus subtilis, Brevibacterium linens | MICs of 100, 250, and 150 µg/mL respectively |

| 1C: Novel sulfonamide derivative | Maximum activity against E. coli, Bacillus licheniformis, Brevibacterium linens | MICs of 50, 100, and 150 µg/mL respectively |

These studies indicate that derivatives with similar structures can exhibit significant antimicrobial activity, suggesting that this compound may also possess such properties.

The mechanism of action for compounds like this compound likely involves:

- Enzyme Inhibition : By acting as a substrate or inhibitor for specific enzymes involved in critical metabolic pathways.

- Protein Modification : The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to modifications that alter protein function and cellular signaling.

Propriétés

IUPAC Name |

6-(difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF2O3S/c12-18(15,16)10-4-2-7-5-9(17-11(13)14)3-1-8(7)6-10/h1,3,5-6,11H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXQPJMLOWBCTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OC(F)F)C=C1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.